![molecular formula C18H16Cl2N4O2 B5540783 N-{3,5-dichloro-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5540783.png)
N-{3,5-dichloro-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3,5-dichloro-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine is a useful research compound. Its molecular formula is C18H16Cl2N4O2 and its molecular weight is 391.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 390.0650312 g/mol and the complexity rating of the compound is 451. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Research into the synthesis of 1,2,4-triazole derivatives, including those structurally related to the specified compound, has shown that these molecules can possess significant antimicrobial properties. Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding some compounds to exhibit good or moderate activities against various microorganisms. This suggests potential applications of similar compounds in developing new antimicrobial agents (Bektaş et al., 2010).
Ring Transformation and Novel Syntheses
Kurasawa et al. (1988) explored the ring transformation of 1,5-benzoxazepines into spirobenzoxazoles, highlighting the synthetic versatility of triazole-containing compounds. Such transformations could pave the way for synthesizing novel organic molecules with potential applications in drug development and material science (Kurasawa et al., 1988).
Molecular Structure and Tautomerism
The study of Schiff bases, including those related to triazoles, has provided insights into intramolecular hydrogen bonding and tautomerism, fundamental aspects that can influence the chemical behavior and reactivity of these compounds. Such knowledge is crucial for designing molecules with specific properties for applications in catalysis, sensors, or pharmaceuticals (Nazır et al., 2000).
Application in Polymerization and Materials Science
Liang et al. (2012) reported the synthesis of benzoxazine-functionalized amine bridged bis(phenolate) lanthanide complexes, showcasing their application in the ring-opening polymerization of cyclic esters. This research underscores the role of triazole and related compounds in developing new materials, particularly in the polymer industry, where these catalysts can be used to produce polymers with unique properties (Liang et al., 2012).
Renewable Building Blocks for Polybenzoxazine
Investigations into sustainable alternatives for polybenzoxazine synthesis highlight the potential of using renewable phenolic compounds, demonstrating the broader applicability of triazole derivatives in creating eco-friendly materials. Such research points towards the development of new materials from renewable resources, aligning with the goals of green chemistry and sustainability (Trejo-Machin et al., 2017).
Propriétés
IUPAC Name |
(E)-1-[3,5-dichloro-2-[2-(2-methylphenoxy)ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O2/c1-13-4-2-3-5-17(13)25-6-7-26-18-14(8-15(19)9-16(18)20)10-23-24-11-21-22-12-24/h2-5,8-12H,6-7H2,1H3/b23-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZYYSLDFUKJPP-AUEPDCJTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCOC2=C(C=C(C=C2Cl)Cl)C=NN3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1OCCOC2=C(C=C(C=C2Cl)Cl)/C=N/N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B5540705.png)
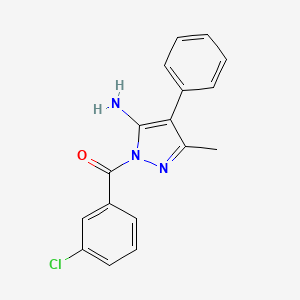
![2-[({1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5540712.png)
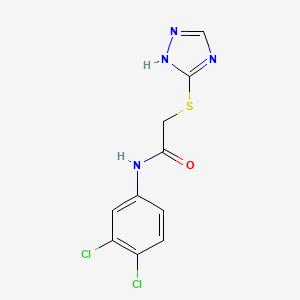
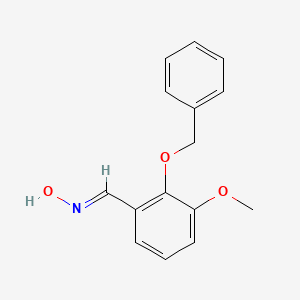
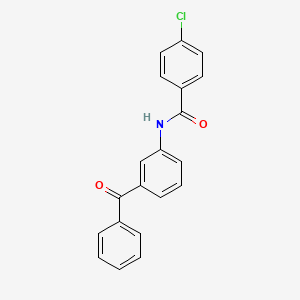
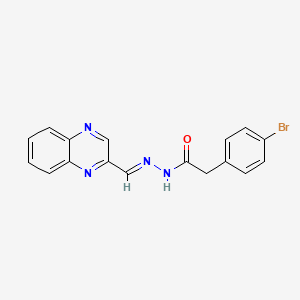

![[(3R*,4R*)-4-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1-(2-furoyl)-3-pyrrolidinyl]methanol](/img/structure/B5540753.png)
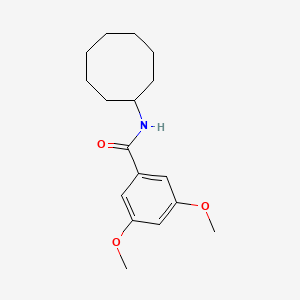
![methyl 5-chloro-4-[(4-fluorobenzoyl)amino]-2-methoxybenzoate](/img/structure/B5540758.png)
![4-[(cyclohexylamino)methylene]-2-(4-fluorophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5540764.png)
![N-{4-[(2-pyridinylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B5540767.png)
![N'-[4-(dipropylamino)benzylidene]nicotinohydrazide](/img/structure/B5540797.png)
